molecular formula C26H32N4O3S B2984876 1-(3,4-dimethylphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1235319-36-4

1-(3,4-dimethylphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide

货号: B2984876
CAS 编号: 1235319-36-4
分子量: 480.63
InChI 键: GWHVABKJOKQPHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,4-dimethylphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a high-purity synthetic compound intended exclusively for research and laboratory investigation. This complex molecule features a pyrrolidine-5-one core linked to a 3,4-dimethylphenyl group and a nicotinoyl-substituted piperidine methyl group, presenting a sophisticated architecture for chemical biology and drug discovery research. Its structural motifs, including the piperidine and pyrrolidine subunits, are commonly found in bioactive molecules and are frequently investigated for their potential interactions with various enzymatic and receptor targets . Researchers can utilize this compound as a chemical probe to explore novel biological pathways, study protein-ligand interactions, or as a key intermediate in the synthesis of more complex molecular entities. The presence of the (methylthio)nicotinoyl group may offer unique steric and electronic properties for targeted binding studies. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

属性

IUPAC Name

1-(3,4-dimethylphenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-17-6-7-21(13-18(17)2)30-16-20(14-23(30)31)24(32)28-15-19-8-11-29(12-9-19)26(33)22-5-4-10-27-25(22)34-3/h4-7,10,13,19-20H,8-9,11-12,14-16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHVABKJOKQPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)C4=C(N=CC=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(3,4-dimethylphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, a piperidine moiety, and a dimethylphenyl group. Its molecular formula is C20H26N4O2SC_{20}H_{26}N_4O_2S, which contributes to its unique biological interactions.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The compound's structural similarity to known antimicrobial agents suggests it may possess activity against multidrug-resistant pathogens. For instance, related compounds have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusActive64
Acinetobacter baumanniiActive128
Klebsiella pneumoniaeActive128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that similar derivatives exhibit cytotoxic effects on various cancer cell lines. Notably, one study reported significant activity against A549 human lung cancer cells, with IC50 values indicating potent inhibition of cell proliferation .

The proposed mechanism of action for the biological activity of this compound involves modulation of specific cellular pathways. It is hypothesized that the compound acts as an agonist for certain receptors involved in cell signaling pathways related to inflammation and cancer progression. In particular, the interaction with the thrombopoietin receptor has been highlighted as a potential pathway for enhancing platelet production in thrombocytopenia .

Case Studies

  • Antimicrobial Resistance : A study focusing on the antimicrobial efficacy of related compounds demonstrated their effectiveness against resistant strains. The findings support the exploration of this compound as a potential candidate in overcoming antibiotic resistance .
  • Cytotoxicity in Cancer Models : In another case study, derivatives were tested across multiple cancer cell lines, revealing that modifications to the core structure significantly affected their cytotoxic profiles. The most effective derivatives showed IC50 values lower than those of standard chemotherapeutics .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Reported Activity/Properties Source
Target Compound 5-Oxopyrrolidine-3-carboxamide 3,4-Dimethylphenyl; 2-(Methylthio)nicotinoyl-piperidine Not Provided Inferred kinase modulation potential -
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide 5-Oxopyrrolidine-3-carboxamide 4-Fluorophenyl; 4-Methylpyridinyl C18H17FN3O2 GSK3β inhibitor (IC50: ~100 nM)
1-(3,4-Dimethylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide 5-Oxopyrrolidine-3-carboxamide 3,4-Dimethylphenyl; Furan-pyrazine hybrid C22H22N4O3 No activity reported; structural analog
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-Chlorophenyl; Pyridine-3-carboxamide C16H14ClN3O2S Antidiabetic potential (PPARγ modulation)
1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide 5-Oxopyrrolidine-3-carboxamide 4-Methoxyphenyl; 4-Methylpyridinyl C18H20N3O3 Kinase inhibition (specific targets unstated)

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s 2-(methylthio)nicotinoyl group increases lipophilicity compared to analogs with methoxy (e.g., ) or pyridinyl substituents. This may improve membrane permeability but reduce aqueous solubility.

Biological Activity Trends: Pyrrolidine carboxamides with pyridinyl substitutions (e.g., ) demonstrate kinase inhibition, suggesting the target compound may share similar mechanisms. Thiazolidinone analogs (e.g., ) diverge in activity (e.g., PPARγ modulation), highlighting the importance of the pyrrolidine core for kinase targeting.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to exceed 450 g/mol (based on structural analogs in ), which may impact bioavailability under Lipinski’s rules.
  • Hydrogen-Bonding Capacity: The 5-oxopyrrolidine core and carboxamide group provide hydrogen-bond donors/acceptors, critical for target engagement. The methylthio group in the nicotinoyl moiety adds a hydrophobic interaction site .

常见问题

Q. Yield Optimization Strategies :

  • Use Dean-Stark traps for azeotropic removal of water in condensation steps .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
  • Crystallize the final product from methanol or ethanol to enhance purity (reported yields: ~56–65%) .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms disorder in flexible moieties (e.g., methylthio groups) .
  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 3.1–4.3 ppm (piperidine and pyrrolidine CH₂ groups).
    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (amide C=O) .
  • IR Spectroscopy : Peaks at ~1673 cm⁻¹ (amide C=O) and 1728 cm⁻¹ (thiazolidinone C=O) confirm functional groups .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance target binding?

Answer:
Key SAR Insights :

  • The 3,4-dimethylphenyl group contributes to hydrophobic interactions with target pockets.
  • The methylthio moiety on the nicotinoyl ring enhances metabolic stability .
  • The pyrrolidone-5-oxo group is critical for hydrogen bonding with catalytic residues.

Q. Methodological Approach :

  • Synthesize analogs with variations in the pyrrolidine ring (e.g., substituents at C3) and evaluate binding affinity via surface plasmon resonance (SPR).
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Common Contradictions : Discrepancies in IC₅₀ values or off-target effects across studies.
Resolution Strategies :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across labs.
  • Metabolic Stability Testing : Perform liver microsome assays to rule out metabolite interference .
  • Co-crystallization Studies : Confirm binding modes if activity differs between analogs .

Basic: What purification methods are optimal for isolating this compound?

Answer:

  • Liquid-Liquid Extraction : Separate organic phases using dichloromethane/water to remove polar impurities.
  • Recrystallization : Use methanol or ethanol for final crystallization (purity >95% by HPLC) .
  • Preparative HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for challenging separations .

Advanced: How can computational modeling predict off-target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond donors) using Schrödinger Suite .

Basic: What quality control assays ensure batch-to-batch consistency?

Answer:

  • HPLC-PDA : Monitor purity (>98%) with a C18 column (acetonitrile/water, 1.0 mL/min, λ = 254 nm).
  • LC-MS : Confirm molecular weight ([M+H]⁺ expected: ~530–540 Da).
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How to address discrepancies in enzyme inhibition kinetics?

Answer:

  • Kinetic Assay Design : Use varying substrate concentrations and measure initial rates via spectrophotometry.
  • Data Fitting : Apply Michaelis-Menten or Hill equations in GraphPad Prism to calculate Kᵢ and mechanism (competitive vs. non-competitive).
  • Cross-Validation : Compare results with orthogonal methods (e.g., isothermal titration calorimetry) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。